

physicochemical characteristics of 5-Aminopyridine-3-sulfonamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Aminopyridine-3-sulfonamide

Cat. No.: B1337962

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Characteristics of **5-Aminopyridine-3-sulfonamide**

Prepared by: Gemini, Senior Application Scientist

Introduction

5-Aminopyridine-3-sulfonamide is a heterocyclic compound incorporating both a pyridine ring and a sulfonamide functional group. As a member of the aminopyridine and sulfonamide classes, it holds significant interest for researchers in medicinal chemistry and drug development. Sulfonamides are a well-established class of compounds with a broad range of biological activities, including antimicrobial and carbonic anhydrase inhibitory effects^{[1][2]}. The aminopyridine scaffold is also a key feature in various pharmacologically active molecules^[3]. Understanding the fundamental physicochemical characteristics of **5-Aminopyridine-3-sulfonamide** is a critical prerequisite for its application in synthesis, biological screening, and formulation development. This guide provides a comprehensive overview of its chemical identity, structural features, physicochemical properties, and the analytical methodologies required for its characterization, offering field-proven insights for scientific professionals.

Chemical Identity and Structure

The unique arrangement of functional groups in **5-Aminopyridine-3-sulfonamide** dictates its chemical behavior and potential for molecular interactions.

- IUPAC Name: **5-aminopyridine-3-sulfonamide**[\[4\]](#)
- CAS Number: 62009-21-6[\[4\]](#)
- Molecular Formula: C₅H₇N₃O₂S[\[4\]](#)
- Synonyms: 5-Amino-3-pyridinesulfonamide, 5-azanylpyridine-3-sulfonamide[\[4\]](#)

Caption: 2D structure of **5-Aminopyridine-3-sulfonamide**.

Physicochemical Properties

The physicochemical properties of a compound are paramount as they influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The data presented below are computationally predicted and provide a strong foundation for experimental design.

Property	Value	Source
Molecular Weight	173.20 g/mol	[4]
XLogP3	-1.3	[4]
Hydrogen Bond Donors	2	[4]
Hydrogen Bond Acceptors	5	[4]
Rotatable Bond Count	1	[4]
Exact Mass	173.02589765 Da	[4]
Topological Polar Surface Area	107 Å ²	[4]
Heavy Atom Count	11	[4]
Complexity	220	[4]

The negative XLogP3 value suggests that **5-Aminopyridine-3-sulfonamide** is a hydrophilic compound, which is consistent with its high polar surface area and multiple hydrogen bond donors and acceptors. This indicates a higher affinity for aqueous environments over lipid phases, a key consideration for bioavailability and formulation.

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of the compound.

- Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for its functional groups. The primary aromatic amine ($-\text{NH}_2$) should exhibit two N-H stretching bands in the range of $3300\text{-}3500\text{ cm}^{-1}$. The sulfonamide group ($-\text{SO}_2\text{NH}_2$) will display characteristic asymmetric and symmetric SO_2 stretching vibrations around $1320\text{-}1310\text{ cm}^{-1}$ and $1155\text{-}1143\text{ cm}^{-1}$, respectively[5]. The N-H stretching of the sulfonamide will appear in the $3144\text{-}3349\text{ cm}^{-1}$ region[5].
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The aromatic protons on the pyridine ring are expected to appear in the downfield region, typically between 6.5 and 8.5 ppm[5]. The protons of the primary amine group ($-\text{NH}_2$) would likely produce a broad singlet, and the protons of the sulfonamide group ($-\text{SO}_2\text{NH}_2$) would also appear as a singlet, with its chemical shift being solvent-dependent[5].
 - ^{13}C NMR: The spectrum will show five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing sulfonamide group and the electron-donating amino group.
- Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. In electrospray ionization (ESI) positive mode, the compound is expected to show a prominent protonated molecular ion peak $[\text{M}+\text{H}]^+$ at m/z corresponding to its molecular weight plus the mass of a proton.

Experimental Protocols for Characterization

To ensure the identity, purity, and quality of **5-Aminopyridine-3-sulfonamide**, validated analytical methods are crucial. The following protocols serve as a robust starting point for laboratory analysis.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate the main compound from potential impurities and degradation products, allowing for accurate purity assessment.

Causality: A reversed-phase C18 column is chosen as it is a versatile stationary phase suitable for separating moderately polar compounds like sulfonamides. A gradient elution is employed to ensure the efficient elution of both early-retained polar impurities and potentially later-eluting non-polar impurities. Acetonitrile is a common organic modifier that provides good peak shape, and phosphoric acid is used to control the pH of the mobile phase, which is critical for the consistent ionization state and retention of the analyte. UV detection at a wavelength where the pyridine ring exhibits strong absorbance ensures high sensitivity.

Experimental Protocol:

- **Instrumentation:** HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μ m particle size).
- **Reagents:**
 - Acetonitrile (HPLC grade)
 - Water (HPLC grade)
 - Phosphoric acid (ACS grade)
- **Mobile Phase Preparation:**
 - Mobile Phase A: 0.1% Phosphoric acid in Water.
 - Mobile Phase B: Acetonitrile.
- **Chromatographic Conditions:**
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 μ L

- Column Temperature: 30 °C
- Detection Wavelength: 254 nm
- Gradient Program:
 - 0-5 min: 5% B
 - 5-20 min: 5% to 95% B
 - 20-25 min: 95% B
 - 25-26 min: 95% to 5% B
 - 26-30 min: 5% B
- Sample Preparation:
 - Accurately weigh approximately 10 mg of **5-Aminopyridine-3-sulfonamide**.
 - Dissolve in a 1:1 mixture of Mobile Phase A and B to make a stock solution of 1 mg/mL.
 - Further dilute to a working concentration of 0.1 mg/mL using the same diluent.
 - Filter the solution through a 0.45 µm syringe filter prior to injection.

Caption: Workflow for HPLC purity analysis.

Structural Elucidation by NMR Spectroscopy

NMR is the most powerful technique for unambiguous structure confirmation.

Causality: Deuterated dimethyl sulfoxide (DMSO-d₆) is selected as the solvent. Unlike deuterium oxide (D₂O), DMSO-d₆ does not readily exchange with the protons on the amine and sulfonamide nitrogens, allowing these labile protons to be observed in the ¹H NMR spectrum, which is crucial for complete structural characterization.

Experimental Protocol:

- Instrumentation: NMR spectrometer (400 MHz or higher) with a 5 mm probe.
- Reagents:
 - Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)
 - 5-Aminopyridine-3-sulfonamide** sample
- Sample Preparation:
 - Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.
 - Cap the tube and vortex gently until the sample is fully dissolved.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typically, 16-64 scans are sufficient.
 - Reference the spectrum to the residual DMSO peak at ~2.50 ppm.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
 - Reference the spectrum to the DMSO-d₆ solvent peak at ~39.52 ppm.

Molecular Weight Verification by LC-MS

This protocol confirms the molecular weight of the compound.

Causality: Electrospray ionization in positive mode (ESI+) is chosen because the basic nitrogen atoms on the pyridine ring and the primary amine are readily protonated, leading to a strong

signal for the $[M+H]^+$ ion. A simple mobile phase with formic acid is used to facilitate this protonation.

Experimental Protocol:

- Instrumentation: A liquid chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer) with an ESI source.
- Reagents:
 - Acetonitrile (LC-MS grade)
 - Water (LC-MS grade)
 - Formic acid (LC-MS grade)
- LC Conditions (for sample introduction):
 - Column: A short C18 column (e.g., 2.1 x 50 mm).
 - Mobile Phase: 50:50 Water:Acetonitrile with 0.1% Formic Acid.
 - Flow Rate: 0.2 mL/min.
- MS Conditions:
 - Ionization Mode: ESI Positive (ESI+).
 - Scan Range: m/z 50-500.
 - Capillary Voltage: ~3-4 kV.
- Sample Preparation:
 - Prepare a dilute solution of the compound (e.g., 10 μ g/mL) in the mobile phase.
 - Directly infuse or inject the sample into the LC-MS system.
- Data Analysis:

- Examine the resulting mass spectrum for the $[M+H]^+$ ion at an m/z value corresponding to 174.03.

Stability and Storage

Proper storage is essential to maintain the integrity of the compound.

- Chemical Stability: While specific stability data for **5-Aminopyridine-3-sulfonamide** is not readily available, related aminopyridine compounds have demonstrated good chemical stability under typical storage conditions[6]. However, like many primary aromatic amines, long-term exposure to light and air could potentially lead to oxidative degradation and color change.
- Recommended Storage: To ensure long-term stability, the compound should be stored in a well-sealed container, protected from light, in a cool, dry place. For long-term storage, refrigeration (2-8 °C) or storage in an inert atmosphere (e.g., under argon or nitrogen) is recommended. General stability testing guidelines suggest evaluating attributes susceptible to change, such as physical appearance, purity, and degradation products over time[7].

Safety and Handling

Adherence to safety protocols is mandatory when handling any chemical substance.

- GHS Hazard Statements: According to depositor-supplied information, **5-Aminopyridine-3-sulfonamide** is associated with the following hazards[4]:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H318: Causes serious eye damage.
 - H335: May cause respiratory irritation.
- Handling Precautions:
 - Work in a well-ventilated area or a chemical fume hood.

- Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
- Avoid inhalation of dust and direct contact with skin and eyes.
- Wash hands thoroughly after handling.

Conclusion

5-Aminopyridine-3-sulfonamide is a hydrophilic molecule with well-defined structural features that can be thoroughly characterized using standard analytical techniques. Its physicochemical properties, particularly its polarity and hydrogen bonding capacity, are crucial determinants of its behavior in biological and chemical systems. The protocols and data presented in this guide provide the necessary foundation for researchers and drug development professionals to confidently utilize, analyze, and further investigate this compound in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ymerdigital.com [ymerdigital.com]
- 2. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-Aminopyridine-3-sulfonamide | C5H7N3O2S | CID 12684259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]

- To cite this document: BenchChem. [physicochemical characteristics of 5-Aminopyridine-3-sulfonamide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1337962#physicochemical-characteristics-of-5-aminopyridine-3-sulfonamide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com